molecular formula C18H11BrN4O2 B2978214 3-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-phenylpyridazin-4(1H)-one CAS No. 1251623-23-0

3-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-phenylpyridazin-4(1H)-one

Cat. No. B2978214
CAS RN: 1251623-23-0
M. Wt: 395.216
InChI Key: YIPWNPNAZMRIPH-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that likely contains a bromophenyl group, an oxadiazol group, and a phenylpyridazinone group . These types of compounds are often used in organic synthesis and may have various applications in fields like medicinal chemistry.


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through methods like the Suzuki cross-coupling of boronic esters . This involves the reaction of a boronic ester with a halogenated compound in the presence of a palladium catalyst .


Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of multiple aromatic rings and heterocyclic structures. The bromophenyl group, for example, consists of a phenyl ring (a six-membered carbon ring) with a bromine atom attached .


Chemical Reactions Analysis

Again, while specific reactions involving this compound were not found, similar compounds often undergo reactions like protodeboronation . This involves the removal of a boron group from a boronic ester, often as part of a larger synthetic sequence .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Similar compounds often have relatively high molecular weights and may have specific melting and boiling points .

Scientific Research Applications

Molecular Structure and Intermolecular Interactions

The study of molecular structure and intermolecular interactions plays a crucial role in the development and understanding of novel compounds with potential applications in various scientific fields. For example, in the synthesis and characterization of compounds like 4-({[4-Amino-6-(p-bromobenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetyl)-3-phenyl-1,2,3-oxadiazol-3-ium-5-olate, researchers have explored the planarity of the dihydro-1,2,4-triazine ring and its inclination with respect to oxadiazol-3-ium, phenyl, and benzene rings. This exploration contributes to a deeper understanding of molecular geometry and its influence on the physical and chemical properties of compounds, potentially leading to applications in material science and pharmacology (Fun, Quah, Nithinchandra, & Kalluraya, 2011).

Antimicrobial and Antifungal Activities

The synthesis and evaluation of novel compounds for antimicrobial and antifungal activities are pivotal areas of research, aiming to address the growing concern of drug-resistant pathogens. Compounds derived from or related to 3-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-phenylpyridazin-4(1H)-one, such as those explored in the synthesis, characterization, and antimicrobial activities of novel 3-(4-Bromobenzyl)-5-(Thiophen-2-yl)-4H-1,2,4-Triazol derivatives, demonstrate potential in combating various strains of bacteria and fungi. These findings indicate a promising avenue for the development of new antimicrobial agents, contributing to the fields of medicinal chemistry and pharmaceuticals (Kaneria, Thumar, Ladva, & Vadodaria, 2016).

Chemical Synthesis and Biological Properties

The exploration of chemical synthesis techniques and the investigation of the biological properties of compounds like 3-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-phenylpyridazin-4(1H)-one are crucial for the development of novel therapeutic agents. Research into the synthesis of bisheterocycles from ring transformation reactions of sydnone derivatives, leading to compounds with significant antifungal activity, showcases the potential of these compounds in pharmaceutical applications. This research not only contributes to the discovery of new drugs but also enhances our understanding of the structure-activity relationships within molecular frameworks (Kamble, Latthe, & Badami, 2007).

Safety And Hazards

Safety data sheets for similar compounds suggest that they may cause skin and eye irritation, and may be harmful if swallowed or inhaled . Appropriate personal protective equipment should be used when handling these compounds .

Future Directions

The future directions for research on this compound would likely depend on its specific properties and potential applications. Similar compounds are often used in the synthesis of pharmaceuticals and other biologically active molecules , suggesting potential directions for future research.

properties

IUPAC Name

3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-phenylpyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11BrN4O2/c19-13-8-6-12(7-9-13)17-20-18(25-22-17)16-15(24)10-11-23(21-16)14-4-2-1-3-5-14/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIPWNPNAZMRIPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=CC(=O)C(=N2)C3=NC(=NO3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-phenylpyridazin-4(1H)-one

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